molecular formula C17H25N7O3 B11514307 1,3-dimethyl-8-(morpholin-4-yl)-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-8-(morpholin-4-yl)-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11514307
M. Wt: 375.4 g/mol
InChI Key: SCLBAEKEAMLWLZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(morpholin-4-yl)-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(morpholin-4-yl)-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This is achieved through the cyclization of appropriate intermediates under controlled conditions.

    Introduction of the morpholine group: This step involves the reaction of the purine core with morpholine in the presence of a suitable catalyst.

    Attachment of the pyrrolidine moiety: The final step involves the condensation of the intermediate with pyrrolidine derivatives under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(morpholin-4-yl)-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Various metal catalysts can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1,3-dimethyl-8-(morpholin-4-yl)-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-(morpholin-4-yl)-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione: Similar structure but with different substituents.

    7-Ethyl-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione: Another derivative with variations in the side chains.

Uniqueness

1,3-dimethyl-8-(morpholin-4-yl)-7-{2-[(2E)-pyrrolidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C17H25N7O3

Molecular Weight

375.4 g/mol

IUPAC Name

7-[2-(3,4-dihydro-2H-pyrrol-5-ylamino)ethyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione

InChI

InChI=1S/C17H25N7O3/c1-21-14-13(15(25)22(2)17(21)26)24(7-6-19-12-4-3-5-18-12)16(20-14)23-8-10-27-11-9-23/h3-11H2,1-2H3,(H,18,19)

InChI Key

SCLBAEKEAMLWLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCNC4=NCCC4

Origin of Product

United States

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